Fluorescein-Nicotinamide Adenine Dinucleotide is a fluorescent derivative of nicotinamide adenine dinucleotide, a crucial coenzyme in various biological processes. This compound serves as a substrate for ADP-ribosylation reactions, making it particularly useful in biochemical assays, such as those involving poly(ADP-ribose) polymerases. The incorporation of fluorescein allows for the direct measurement of NAD-dependent enzymatic activities through fluorescence microscopy, providing a non-isotopic alternative to traditional radiolabeled substrates.
Fluorescein-Nicotinamide Adenine Dinucleotide is synthesized from fluorescein and nicotinamide adenine dinucleotide. The synthesis typically involves chemical coupling methods that link the fluorescein moiety to the nicotinamide adenine dinucleotide structure, enhancing its fluorescent properties while retaining the biochemical functionality of nicotinamide adenine dinucleotide.
Fluorescein-Nicotinamide Adenine Dinucleotide falls under the category of fluorescent probes and biochemical substrates. It is classified as a bioactive molecule used primarily in research settings to study enzyme kinetics and cellular metabolism.
The synthesis of Fluorescein-Nicotinamide Adenine Dinucleotide involves several key steps:
The reaction conditions (temperature, pH, solvent) are optimized to maximize yield and minimize side reactions. The use of a mild reaction environment helps preserve the integrity of both the fluorescein and the nicotinamide adenine dinucleotide moieties.
Fluorescein-Nicotinamide Adenine Dinucleotide retains the core structure of nicotinamide adenine dinucleotide, which consists of two nucleotides joined by a phosphate group. The fluorescein moiety is attached to one of the nitrogen atoms in the nicotinamide ring, enhancing its fluorescent properties.
Fluorescein-Nicotinamide Adenine Dinucleotide participates in various biochemical reactions, most notably:
The efficiency and specificity of these reactions can be monitored using fluorescence techniques, allowing researchers to quantify enzyme activity in real-time.
Fluorescein-Nicotinamide Adenine Dinucleotide functions primarily by serving as a substrate for enzymes that catalyze ADP-ribosylation. Upon binding to these enzymes, it undergoes a conformational change that facilitates the transfer of an ADP-ribose unit to target proteins.
Fluorescein-Nicotinamide Adenine Dinucleotide has several significant applications in scientific research:
Nicotinamide adenine dinucleotide (NAD⁺) is a central coenzyme in cellular redox reactions and signaling processes, but its subcellular distribution and dynamics remain challenging to study due to the lack of intrinsic fluorescence. Fluorescein conjugation addresses this limitation by introducing a fluorescent tag that enables real-time tracking of NAD⁺ metabolism and enzyme interactions. The selection of fluorescein (absorption ~494 nm, emission ~521 nm) is strategic: its excitation maximum aligns with the 488 nm spectral line of argon-ion lasers, making it compatible with standard confocal microscopy and flow cytometry systems [1] [7]. This compatibility is crucial for live-cell imaging, where minimally invasive detection is essential.
Fluorescein-NAD⁺ derivatives serve as critical tools for investigating ADP-ribosylation reactions catalyzed by PARPs (poly-ADP-ribose polymerases). Unlike radiolabeled NAD⁺ analogs, fluorescein conjugates eliminate radiation hazards while providing spatial resolution, enabling researchers to visualize PARP activity in specific subcellular compartments [1] [3]. The green fluorescence emitted by these probes allows quantitative assessment of enzyme kinetics and substrate utilization in intact cellular environments, which is unattainable with conventional biochemical assays.
Table 1: Key Photophysical Properties of Fluorescein-NAD⁺
Property | Value/Range | Significance |
---|---|---|
Absorption Maximum | 494 nm | Matches 488 nm laser lines for standard microscopy |
Emission Maximum | 521 nm | Green fluorescence detectable with FITC filter sets |
Extinction Coefficient (ε) | 262 nm (ε ≈ 80,000 M⁻¹cm⁻¹) | High brightness for sensitive detection [3] |
Quantum Yield (ϕ) | ~0.93 (pH 9.5) | High emission efficiency in ionized form [7] |
pH Sensitivity | Fluorescence quenched below pH 6 | Requires pH control for optimal performance in biological systems |
The adenine moiety of NAD⁺ is the primary site for fluorescein conjugation due to its minimal interference with the coenzyme’s recognition by enzymes. Commercial Fluorescein-NAD⁺ (e.g., Tocris #6574) features a carboxamide linkage at the N⁶-position of the adenine ring, formed through reaction with fluoresceinamine derivatives. This modification yields β-Nicotinamide-N⁶-[2-[[6-[fluorescein]-amino]-2-oxohexyl]amino]-2-oxoethyl]adenine dinucleotide (MW 1291.11 g/mol), preserving the nicotinamide riboside’s redox-active site [1] [3]. The adenine N⁶-conjugation strategy is favored over nicotinamide modifications because alterations near the redox center often impair enzymatic reduction/oxidation cycles.
Alternative approaches target the ribose hydroxyl groups, though these are less common. Ribose-conjugated probes may exhibit reduced stability due to enzymatic cleavage by NAD⁺-consuming enzymes like glycohydrolases. For instance, CD38, an ectoenzyme with NAD⁺ glycohydrolase activity, shows diminished activity toward adenine-modified Fluorescein-NAD⁺ compared to ribose-modified analogs, highlighting the structural advantage of adenine tagging for functional retention [3] [6].
Linker design critically influences the performance of Fluorescein-NAD⁺ analogs. Shorter alkyl chains (e.g., C2 linkers) often cause steric hindrance, impairing binding to enzyme active sites. Commercial derivatives typically employ extended C6-C12 carbon chains or polyethylene glycol (PEG) spacers, which separate the bulky fluorescein moiety (≈500 Da) from the NAD⁺ scaffold. For example, Fluorescein-NAD⁺ with a 2-oxohexyl-hexyl linker (as in MedChemExpress HY-131009) maintains substrate efficiency for PARP-1, with reported Km values within 2-fold of unmodified NAD⁺ [3].
The inclusion of hydrophilic linkers enhances water solubility, counteracting fluorescein’s tendency to aggregate. Amide bonds in the linker provide metabolic stability against non-specific esterases, ensuring probe integrity during cellular experiments. Fluorescein-X succinimidyl ester derivatives—featuring seven-atom aminohexanoyl spacers—demonstrate up to twice the fluorescence intensity of FITC conjugates at equivalent labeling degrees, attributable to reduced quenching effects [7] [9].
Table 2: Structural Features of Fluorescein-NAD⁺ and Derivatives
Modification Site | Linker Chemistry | Enzymatic Efficiency | Key Applications |
---|---|---|---|
Adenine N⁶-position | C6-C12 alkyl/amide | ~50-80% of native NAD⁺ for PARPs [1] | PARP assays, ADP-ribosylation imaging |
Ribose 2'-OH | Ethylene glycol | <20% for dehydrogenases [6] | Limited due to low activity |
Nicotinamide carboxyl | Not feasible | Abolishes redox function | Not applicable |
Photophysical Performance and Limitations:Fluorescein-NAD⁺ excels in applications requiring high quantum yield and compatibility with standard laboratory equipment. However, it suffers from pH sensitivity (fluorescence loss below pH 6) and rapid photobleaching—limitations addressed by rhodamine-based alternatives. Si-rhodamine NAD⁺ probes (e.g., SiR650-NAD⁺) exhibit absorption/emission beyond 650 nm, enabling deeper tissue penetration and reduced autofluorescence in vivo [2] [10]. Additionally, Si-rhodamines show negligible pH dependence in the physiological range (pH 5–9) and superior photostability, withstanding 5–10× longer illumination than fluorescein conjugates [7] [10].
Functional Specificity:While fluorescein-NAD⁺ serves primarily as a PARP substrate, rhodamine-based probes like azoSiR640 enable detection of reductase activity via NADH-dependent mechanisms. azoSiR640 remains non-fluorescent until reduced by intracellular reductases (e.g., in hypoxic cells), cleaving its azo bond to release fluorescent SiR640 [10]. This mechanism is orthogonal to fluorescein-NAD⁺’s direct enzymatic utilization, highlighting how fluorophore choice dictates biological applicability.
Synthetic Flexibility:Rhodamine derivatives offer superior modularity for asymmetric functionalization. For example, EP-SiR640—an asymmetric Si-rhodamine conjugate—detects dipeptidyl peptidase-4 (DPP-4) activity via a 110 nm blue shift upon enzymatic cleavage, a design unachievable with conventional fluorescein chemistry [10]. Fluorescein’s symmetric structure limits such tailored responses, restricting its utility in multiplexed enzyme activity profiling.
Table 3: Fluorophore Comparison for NAD⁺ Probe Design
Parameter | Fluorescein-NAD⁺ | Rhodamine-Based NAD⁺ Probes | Si-Rhodamine Probes |
---|---|---|---|
Emission Range | 500–550 nm (green) | 550–600 nm (red) | 650–740 nm (NIR) [10] |
Quantum Yield | 0.93 (high) | 0.7–0.8 (moderate) | 0.3–0.5 (moderate) |
Photostability | Low | Moderate | High [10] |
pH Sensitivity | High (pKa ≈ 6.4) | Low (pKa ≈ 4–5) | Negligible |
Enzymatic Specificity | PARPs, dehydrogenases | Reductases, proteases | Reductases, phosphatases |
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